N-(1,1-dioxothiolan-3-yl)bicyclo[3.1.0]hexane-6-carboxamide
Description
N-(1,1-dioxothiolan-3-yl)bicyclo[310]hexane-6-carboxamide is a compound that features a unique bicyclic structureThe bicyclo[3.1.0]hexane moiety is known for its conformational rigidity, which can impart desirable properties to the molecules in which it is incorporated .
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)bicyclo[3.1.0]hexane-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S/c13-11(10-8-2-1-3-9(8)10)12-7-4-5-16(14,15)6-7/h7-10H,1-6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLSUYORIUFZIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C2C(=O)NC3CCS(=O)(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1,1-dioxothiolan-3-yl)bicyclo[3.1.0]hexane-6-carboxamide typically involves a multi-step process. One common method includes the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a variety of cyclopropene and cyclopropylaniline derivatives . Industrial production methods may involve scaling up this process and optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-(1,1-dioxothiolan-3-yl)bicyclo[3.1.0]hexane-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols.
Scientific Research Applications
N-(1,1-dioxothiolan-3-yl)bicyclo[3.1.0]hexane-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules due to its rigid structure.
Biology: The compound can be used in the development of bioactive molecules, including potential drug candidates.
Medicine: Its unique structure may confer specific biological activities, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of N-(1,1-dioxothiolan-3-yl)bicyclo[3.1.0]hexane-6-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The bicyclo[3.1.0]hexane moiety can confer tighter binding to target proteins, resulting in enhanced selectivity and reduced off-target effects. This interaction can modulate specific pathways, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
N-(1,1-dioxothiolan-3-yl)bicyclo[3.1.0]hexane-6-carboxamide can be compared with other similar compounds, such as:
Bicyclo[3.1.0]hexane derivatives: These compounds share the same bicyclic core but differ in their functional groups, leading to variations in their properties and applications.
Cyclohexane derivatives: While cyclohexane derivatives are more flexible, the rigid structure of bicyclo[3.1.0]hexane derivatives can provide better selectivity and stability.
Spirolactones: These compounds, like drospirenone, also feature a rigid structure and are used in medicinal chemistry for their specific biological activities.
This compound stands out due to its unique combination of rigidity and functional diversity, making it a valuable compound in various scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
